molecular formula C5H4INO B023836 6-Iodopyridin-3-ol CAS No. 129034-38-4

6-Iodopyridin-3-ol

Cat. No. B023836
M. Wt: 221 g/mol
InChI Key: UVNPCRNIHOCXEA-UHFFFAOYSA-N
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Patent
US05670492

Procedure details

To 647 mg (16.2 mmol) of 60% sodium hydride was added 20 ml of N,N-dimethylformamide, and then 20 ml of an N,N-dimethylformamide solution containing 2.38 g (10.8 mmol) of 3-hydroxy-6-iodopyridine was added thereto. The mixture was stirred in an argon atmosphere at room temperature for 2 hours. To the reaction mixture were added 2.14 g (15.12 mmol) of methyl iodide, and the mixture was stirred for 1 hour. To the reaction mixture was added a 0.01M phosphate buffer of pH7, and the solution was extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained crude product was purified by silica-gel column chromatography (20 ml of silica gel, hexane:ethyl acetate=5:1 to 4:1) to give 2.57 g of 3-methoxy-6-iodopyridine (yield: 100%).
Quantity
647 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.38 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][C:7]([I:10])=[CH:8][CH:9]=1.[CH3:11]I.P([O-])([O-])([O-])=O>CN(C)C=O>[CH3:11][O:3][C:4]1[CH:5]=[N:6][C:7]([I:10])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
647 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
2.38 g
Type
reactant
Smiles
OC=1C=NC(=CC1)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred in an argon atmosphere at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel column chromatography (20 ml of silica gel, hexane:ethyl acetate=5:1 to 4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=NC(=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.